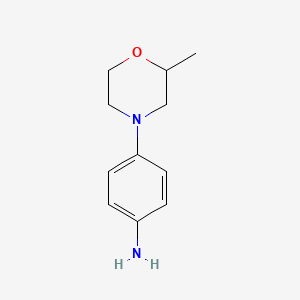

4-(2-Methylmorpholin-4-YL)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylmorpholin-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-8-13(6-7-14-9)11-4-2-10(12)3-5-11/h2-5,9H,6-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCWJOTYPKCPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Morpholine Containing Compounds in Modern Chemistry

The morpholine (B109124) heterocycle is a prominent feature in a vast array of approved drugs and experimental bioactive molecules. nih.gov Its prevalence in medicinal chemistry can be attributed to its favorable physicochemical, biological, and metabolic properties, as well as its straightforward synthetic accessibility. nih.gov The morpholine ring is considered a "privileged structure" because it can interact with a wide variety of biological targets with high affinity, often forming a key part of the pharmacophore for enzyme inhibitors and receptor modulators. nih.govsci-hub.se

The inclusion of a morpholine moiety in a molecule can enhance its pharmacological profile. It has been shown to improve potency, confer selectivity for specific biological targets, and bestow desirable drug-like properties, including better pharmacokinetics. nih.govsci-hub.se The versatility of the morpholine scaffold allows for extensive structure-activity relationship (SAR) studies, where substitutions on the ring can be systematically varied to optimize biological activity. sci-hub.se This has led to the development of numerous compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. sci-hub.see3s-conferences.org

Scope and Objectives of Academic Inquiry into 4 2 Methylmorpholin 4 Yl Aniline

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of this compound reveals several key disconnections. The most apparent disconnection is the C-N bond between the aniline (B41778) nitrogen and the morpholine ring. This leads to two primary synthons: a 4-aminophenyl synthon and a 2-methylmorpholine (B1581761) synthon.

Disconnection A (C-N Bond): This disconnection suggests a nucleophilic substitution or a cross-coupling reaction. The aniline could act as a nucleophile attacking a 2-methylmorpholine with a leaving group, or more commonly, a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination between an aniline derivative and a 2-methylmorpholine derivative could be employed.

Disconnection B (Aniline Amino Group): Another strategy involves the formation of the aniline amino group late in the synthesis. This would start with a precursor like 4-nitro-1-(2-methylmorpholin-4-yl)benzene, which can be reduced to the target aniline. This simplifies the synthesis to the formation of the C-N bond between the morpholine and a nitro-substituted benzene (B151609) ring.

Disconnection C (Morpholine Ring): The 2-methylmorpholine ring itself can be disconnected. A common approach for morpholine synthesis is the cyclization of a β-amino alcohol. In this case, it would involve an N-(2-hydroxypropyl)aniline derivative, which could undergo intramolecular cyclization.

These retrosynthetic pathways form the basis for the various synthetic strategies discussed in the following sections.

Classical and Contemporary Synthetic Routes to this compound

Building upon the retrosynthetic analysis, several synthetic routes have been developed for analogous anilines and can be applied to the synthesis of this compound.

Amine Alkylation Approaches for Aniline Nitrogen Functionalization

Direct alkylation of aniline is a classical approach, though it can suffer from over-alkylation. A more controlled method involves the reaction of an aniline derivative with a suitably functionalized 2-methylmorpholine precursor. For instance, reacting p-phenylenediamine (B122844) with a 2-methylmorpholine derivative bearing a leaving group could yield the target compound, although selectivity can be an issue.

A more refined approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. libretexts.orgcapes.gov.brorganic-chemistry.org This method has become a cornerstone of C-N bond formation in modern organic synthesis. The reaction typically involves an aryl halide or triflate and an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of the related 4-morpholinoaniline, this has been demonstrated.

Table 1: Representative Conditions for Buchwald-Hartwig Amination in the Synthesis of 4-Morpholinoaniline Analogs

| Aryl Halide/Triflate | Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromophenyl-morpholine | 6-(4-Methanesulfonyl-phenyl)- libretexts.orgchemicalbook.comtriazolo[1,5-a]pyridin-2-ylamine | Pd₂(dba)₃ / 2,2′-bis-dicyclohexylphosphanyl-biphenyl | NaOtBu | Toluene | 100 | 14 |

| Bromobenzene | Secondary Amine | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa | Toluene | - | High nih.gov |

This methodology can be directly adapted for the synthesis of this compound by using 2-methylmorpholine as the amine component and a suitable 4-haloaniline or 4-aminophenylboronic acid derivative.

Reductive Amination Strategies for this compound Synthesis

Reductive amination is a powerful method for forming C-N bonds, typically by reacting a carbonyl compound with an amine in the presence of a reducing agent. chemicalbook.com While not a direct route to the aromatic C-N bond of the target molecule, it can be used to synthesize precursors. For example, reductive amination of a ketone with 2-methylmorpholine could be a step in a multi-step synthesis.

A more direct application in this context is the reduction of a nitro group on a precursor molecule. A common and efficient strategy for preparing arylamines is the reduction of the corresponding nitroarene. google.com This is particularly useful for the synthesis of this compound, where the precursor, 1-(4-nitrophenyl)-2-methylmorpholine, can be synthesized first, followed by reduction of the nitro group.

Table 2: Conditions for Nitro Group Reduction in the Synthesis of 4-Morpholinoaniline

| Starting Material | Reducing Agent | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

| 4-(4-Nitrophenyl)morpholine (B78992) | Hydrogen | 10% Pd/C | Ethanol (B145695) | Room Temp | 3 | 97 chemicalbook.com |

| 4-(4-Nitrophenyl)-3-morpholinone | Hydrogen (5 bar) | 5% Pd/C | Ethanol | 80°C | 1 | 93 google.com |

This two-step sequence, involving nucleophilic aromatic substitution to form the nitro precursor followed by reduction, is a highly effective and widely used method.

Nucleophilic Aromatic Substitution in the Synthesis of this compound Precursors

Nucleophilic aromatic substitution (SNAᵣ) is a key reaction for forming the C-N bond in the precursor 1-(4-nitrophenyl)-2-methylmorpholine. nih.gov This reaction is facilitated by the presence of a strong electron-withdrawing group, such as a nitro group, on the aromatic ring, which activates the ring towards nucleophilic attack. The reaction involves the attack of the nucleophile (2-methylmorpholine) on the carbon atom bearing a leaving group (typically a halogen).

A typical procedure involves reacting 4-fluoronitrobenzene or 4-chloronitrobenzene with 2-methylmorpholine, often in the presence of a base to neutralize the generated acid. The higher reactivity of fluoride (B91410) as a leaving group in SNAᵣ reactions often makes 4-fluoronitrobenzene the substrate of choice.

Ring-Forming Reactions for the 2-Methylmorpholine Moiety

The 2-methylmorpholine ring is a crucial component of the target molecule. Its synthesis is often achieved through the cyclization of an appropriate open-chain precursor. A common method for synthesizing morpholines is the intramolecular cyclization of N-substituted-β-amino alcohols.

For the synthesis of 2-methylmorpholine, this would involve the cyclization of N-substituted-2-amino-1-propanol or 1-amino-2-propanol derivatives. For example, reacting 2-amino-1-propanol with a suitable dielectrophile, or intramolecularly cyclizing an N-protected 2-(2-haloethoxy)propan-1-amine derivative can lead to the formation of the 2-methylmorpholine ring.

Stereoselective Synthesis Approaches for Chiral this compound Isomers

The presence of a stereocenter at the C2 position of the morpholine ring means that this compound can exist as a pair of enantiomers, (R)- and (S)-4-(2-methylmorpholin-4-yl)aniline. The synthesis of enantiomerically pure isomers requires stereoselective methods. youtube.com

The most straightforward approach to obtaining a single enantiomer of the final product is to use an enantiomerically pure starting material. In this case, starting with enantiopure (R)- or (S)-2-methylmorpholine would lead to the corresponding enantiomer of the final product.

Enantiopure 2-methylmorpholine can be prepared from chiral pool starting materials, such as (R)- or (S)-alaninol, which is derived from the amino acid alanine. Cyclization of N-protected alaninol with a suitable two-carbon electrophile would yield the chiral 2-methylmorpholine.

Purification Techniques for this compound and Intermediates

The purification of this compound and its synthetic intermediates is crucial to obtain the compound in high purity, which is essential for its intended applications. A combination of standard and advanced purification techniques is often employed.

Crystallization: Recrystallization is a primary method for purifying solid organic compounds like this compound. The selection of an appropriate solvent system is critical, where the compound exhibits high solubility at elevated temperatures and low solubility at cooler temperatures. This differential solubility allows for the separation of the desired compound from impurities that remain dissolved in the mother liquor. For aniline derivatives, solvents such as ethanol, isopropanol, or mixed solvent systems like ethanol/water are commonly used. scribd.comyoutube.com The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystal formation. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Chromatographic Methods: Column chromatography is a versatile technique for the separation of complex mixtures and is frequently used in the purification of this compound and its precursors. Silica gel is a common stationary phase for the purification of aniline derivatives. organic-synthesis.com The choice of the mobile phase, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is optimized to achieve effective separation of the target compound from byproducts and unreacted starting materials. Thin-layer chromatography (TLC) is often used to monitor the progress of the purification. researchgate.net High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative-scale purification, offering higher resolution and efficiency. sielc.comamecj.com

Extraction: Liquid-liquid extraction is a fundamental technique used during the work-up of the reaction mixture to separate the product from inorganic salts and other water-soluble impurities. For basic compounds like anilines, an acidic wash (e.g., with dilute hydrochloric acid) can be used to extract the amine into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and extraction with an organic solvent allows for the recovery of the purified aniline.

Distillation: For liquid intermediates or in cases where the final product is a high-boiling liquid, distillation under reduced pressure (vacuum distillation) can be an effective purification method. This technique is particularly useful for removing non-volatile impurities.

| Purification Technique | Principle | Typical Application |

| Crystallization | Differential solubility at varying temperatures. | Final purification of solid this compound. |

| Column Chromatography | Differential adsorption on a stationary phase. | Separation from byproducts and unreacted starting materials. |

| Extraction | Partitioning between two immiscible liquid phases. | Initial work-up to remove inorganic salts and polar impurities. |

| Distillation | Separation based on differences in boiling points. | Purification of liquid intermediates or the final product if liquid. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves considerations such as atom economy, the use of safer solvents, and the development of more efficient catalytic systems.

Atom Economy: The atom economy of a reaction is a measure of how many atoms from the starting materials are incorporated into the final product. The Buchwald-Hartwig amination, while a powerful tool, can have a lower atom economy due to the use of stoichiometric amounts of base and the generation of salt byproducts. acsgcipr.org Reductive amination, in contrast, can offer a higher atom economy, especially when using catalytic hydrogenation where the only byproduct is water.

Safer Solvents: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Traditional solvents used in amination reactions, such as 1,4-dioxane, toluene, and chlorinated solvents, are often toxic and environmentally persistent. nih.gov Green chemistry encourages the use of safer alternatives. For instance, recent developments in Buchwald-Hartwig amination have explored the use of more benign solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and even water. nih.govscienceopen.com Similarly, for reductive amination, greener solvents like ethanol or solvent-free conditions are being investigated. acs.org

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity under milder conditions. In the context of Buchwald-Hartwig amination, the development of highly active palladium catalysts with sophisticated phosphine (B1218219) ligands has enabled lower catalyst loadings and reactions at lower temperatures, reducing energy consumption. nih.gov Research is also ongoing into replacing precious metal catalysts like palladium with more earth-abundant and less toxic metals.

| Green Chemistry Principle | Application in this compound Synthesis |

| High Atom Economy | Favoring reactions like reductive amination or optimizing Buchwald-Hartwig to minimize waste. |

| Use of Safer Solvents | Replacing hazardous solvents with greener alternatives like 2-MeTHF, ethanol, or water. nih.govscienceopen.comacs.org |

| Catalysis | Employing highly efficient catalysts to reduce energy consumption and waste. |

| Waste Reduction | Optimizing reaction conditions and utilizing one-pot procedures to minimize byproduct formation. |

Advanced Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aniline and Morpholine Protons/Carbons

No publicly available ¹H or ¹³C NMR data could be found to detail the chemical shifts, coupling constants, and structural assignments for the aniline and methylmorpholine moieties.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

No IR or Raman spectra were discovered to analyze the characteristic vibrational frequencies of the functional groups present in the molecule, such as N-H stretches of the aniline, C-N, C-O, and C-H bonds of the morpholine ring.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Patterns

While the molecular weight is known (192.26 g/mol ), no mass spectra were available to confirm this or to analyze the fragmentation pathways of the molecule under ionization.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases yielded no results for the single-crystal X-ray structure of this compound, preventing any discussion of its solid-state conformation, bond lengths, and bond angles.

Should this information become available in published literature, the requested article can be generated.

Computational Chemistry and Molecular Modeling Studies of 4 2 Methylmorpholin 4 Yl Aniline

Quantum Chemical Calculations for 4-(2-Methylmorpholin-4-YL)aniline

Quantum chemical calculations offer a microscopic view of the intrinsic properties of a molecule. For this compound, these methods elucidate its electronic characteristics, preferred spatial arrangements, and spectroscopic signatures.

Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the electronic structure of molecules. While specific studies solely on this compound are not extensively documented, the principles from research on related aniline (B41778) derivatives can be applied. nih.gov DFT calculations, particularly using the B3LYP functional with a basis set like 6-31G**, are commonly employed for geometry optimization and electronic property prediction. nih.gov

These calculations can determine key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. For this compound, the aniline moiety's amino group acts as an electron donor, influencing the electron density distribution across the aromatic ring and the morpholine (B109124) substituent.

Ab initio methods, while computationally more intensive, can provide even higher accuracy for electronic structure calculations. ncl.res.in These methods are foundational for understanding charge distribution, dipole moments, and the nature of chemical bonds within the molecule. ncl.res.innih.gov

Conformational Analysis of the Morpholine Ring and Aniline Moiety

The conformational flexibility of this compound is primarily dictated by the morpholine ring and the rotation around the C-N bond connecting the aniline moiety. The morpholine ring typically adopts a chair conformation, which is its most stable form. The presence of the methyl group at the 2-position can exist in either an axial or equatorial position, leading to two distinct low-energy conformers.

| Parameter | Description | Expected Finding |

| Morpholine Ring Conformation | The three-dimensional shape of the morpholine ring. | Predominantly a chair conformation. |

| Methyl Group Orientation | The position of the methyl group on the morpholine ring. | The equatorial position is likely more stable than the axial position. |

| Aniline-Morpholine Torsion | The rotational angle around the C-N bond linking the two main moieties. | Multiple low-energy rotational conformers may exist. |

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. ncl.res.in By calculating the vibrational frequencies, one can assign specific peaks in the experimental spectra to the corresponding molecular motions, such as N-H stretching of the aniline, C-H stretching of the aromatic and morpholine rings, and the characteristic C-O-C stretching of the morpholine ether linkage.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another significant application of DFT. By calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the molecular structure. The chemical shifts would be sensitive to the conformational state of the morpholine ring and the electronic environment of the aniline moiety.

| Spectroscopic Data | Predicted Information |

| Vibrational Frequencies (IR/Raman) | Assignment of stretching and bending modes for N-H, C-H, C-N, and C-O bonds. |

| ¹H NMR Chemical Shifts | Prediction of proton signals for the aromatic, morpholine, and methyl protons. |

| ¹³C NMR Chemical Shifts | Prediction of carbon signals for the aromatic and aliphatic carbons. |

Thermodynamic Properties and Energetics of Reaction Pathways

Computational methods can also be used to determine the thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy. These values are crucial for understanding the stability of the compound and the energetics of potential reaction pathways it might be involved in. For instance, the energy barriers for conformational changes, such as the ring inversion of the morpholine moiety, can be calculated.

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with the environment over time. For this compound, MD simulations can be employed to study its behavior in different solvents and its interaction with biomolecules like proteins or DNA.

Simulations would typically involve placing the molecule in a simulation box with explicit solvent molecules (e.g., water) and applying a force field (e.g., AMBER, GROMOS) to describe the interatomic forces. The simulation would then track the positions and velocities of all atoms over a certain period, revealing how the molecule moves, changes conformation, and forms hydrogen bonds with its surroundings. This information is vital for understanding its solubility, membrane permeability, and the stability of its complexes with biological targets.

Molecular Docking Studies with Potential Biological Targets

Given that morpholine and aniline moieties are present in many biologically active compounds, molecular docking is a valuable technique to explore the potential of this compound as a ligand for various protein targets. Docking algorithms predict the preferred binding orientation of a ligand to a protein's active site and estimate the binding affinity.

Potential biological targets for this compound could include kinases, G-protein coupled receptors, or enzymes where similar structures have shown activity. For example, derivatives of anilinoquinazolines are known to interact with the ATP-binding site of kinases like EGFR and VEGFR. A docking study of this compound into such a site would involve preparing the 3D structures of both the ligand and the protein and using a docking program to explore possible binding poses. The results would be scored based on factors like intermolecular energies, including hydrogen bonds and van der Waals interactions.

| Target Class | Potential Interaction Sites | Predicted Binding Affinity (Example) |

| Protein Kinases (e.g., EGFR, VEGFR) | ATP-binding pocket, hinge region. | Docking scores could range from -7 to -11 kcal/mol, based on related compounds. |

| DNA Gyrase | ATP-binding site. | Favorable binding energies are expected due to potential hydrogen bonding. |

| Other Enzymes | Active site clefts. | Dependent on the specific enzyme's topology and chemical environment. |

These docking studies can provide the first step in rational drug design, identifying potential biological activities and guiding the synthesis of more potent and selective analogs.

Pharmacophore Modeling for 4 2 Methylmorpholin 4 Yl Aniline and Its Derivatives

Principles of Pharmacophore Modeling in Drug Discovery

Pharmacophore modeling is a critical technique in the rational design of new drugs. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. The spatial arrangement of these features is paramount for molecular recognition by the target receptor.

The core principles of pharmacophore modeling are rooted in the concept of molecular recognition, where the biological activity of a molecule is determined by its ability to bind to a specific target, governed by its shape and chemical properties. By identifying these key interaction points, researchers can design novel compounds that possess the desired biological activity. This approach is instrumental in identifying new lead compounds, optimizing their binding affinity and selectivity, and predicting potential toxicity.

Historically, the concept of a pharmacophore has evolved significantly, driven by advancements in computational chemistry, X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy. Modern software allows for the generation and validation of 3D pharmacophore models with increasing accuracy and speed.

Key Pharmacophoric Features:

| Feature Type | Description | Potential Role in 4-(2-Methylmorpholin-4-YL)aniline |

| Hydrogen Bond Acceptor (HBA) | An atom or group of atoms that can accept a hydrogen bond. | The nitrogen atoms in the morpholine (B109124) ring and the aniline (B41778) moiety. |

| Hydrogen Bond Donor (HBD) | An atom or group of atoms that can donate a hydrogen bond. | The amine hydrogen on the aniline group. |

| Hydrophobic (HY) | A non-polar region of a molecule that avoids contact with water. | The methyl group on the morpholine ring and the phenyl group of the aniline. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of pi electrons. | The aniline phenyl ring. |

| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. | The basic nitrogen atoms could be protonated. |

Ligand-Based Pharmacophore Generation from Active Analogues

When the three-dimensional structure of a biological target is unknown, ligand-based pharmacophore modeling becomes an invaluable tool. nih.gov This approach relies on a set of known active ligands to derive a common pharmacophore model. The fundamental assumption is that molecules with similar biological activity share common chemical features arranged in a similar spatial orientation, which are responsible for their interaction with the target.

The process typically involves the following steps:

Selection of a training set: A group of structurally diverse molecules with high affinity for the target of interest is chosen. For derivatives of this compound, this would involve selecting analogues with confirmed biological activity.

Conformational analysis: The flexible molecules in the training set are analyzed to generate a representative set of their possible 3D conformations.

Superimposition and alignment: The conformations of the active molecules are superimposed in 3D space to identify the common pharmacophoric features.

Pharmacophore model generation: A hypothesis is generated that represents the 3D arrangement of the identified common features.

Validation: The generated model is tested for its ability to distinguish known active compounds from inactive ones.

For instance, in the development of inhibitors for a specific kinase, a set of active anilino-based compounds, including derivatives of this compound, would be used. A ligand-based approach would identify the key features, such as the hydrogen bond donor of the aniline NH, the hydrogen bond acceptor of the morpholine oxygen, and the hydrophobic nature of the aromatic ring, as crucial for activity.

Hypothetical Ligand-Based Pharmacophore Model for a Kinase Inhibitor Series:

| Feature | X-coordinate | Y-coordinate | Z-coordinate | Radius (Å) |

| HBD | 2.5 | 1.8 | 0.5 | 1.0 |

| HBA | -1.2 | 3.5 | -0.2 | 1.0 |

| AR | 0.0 | 0.0 | 0.0 | 1.5 |

| HY | -3.0 | -1.5 | 1.2 | 1.2 |

Structure-Based Pharmacophore Generation from Protein-Ligand Complexes

When the 3D structure of the target protein, particularly in complex with a ligand, is available through techniques like X-ray crystallography or NMR, a structure-based pharmacophore model can be generated. nih.govnih.gov This approach offers a more direct and often more accurate representation of the key interactions within the binding site.

The process involves analyzing the interactions between the ligand and the amino acid residues of the protein's active site. The key steps are:

Identification of interaction features: The hydrogen bonds, hydrophobic interactions, ionic interactions, and aromatic stacking between the ligand and the protein are identified.

Pharmacophore feature mapping: These interactions are translated into pharmacophoric features. For example, a hydrogen bond between a ligand's amine group and a protein's carbonyl oxygen would be represented as a hydrogen bond donor feature on the ligand.

Model generation and refinement: A pharmacophore model is built based on these features. Excluded volumes, representing the space occupied by the protein, are often added to refine the model and prevent clashes in subsequent virtual screening. nih.gov

In the context of this compound derivatives targeting a protein kinase, a structure-based model would be derived from the co-crystal structure. nih.gov The model would precisely map the hydrogen bond between the aniline NH and the hinge region of the kinase, the interactions of the morpholine group within a specific pocket, and the orientation of the aniline ring in the ATP-binding site.

Example of a Structure-Based Pharmacophore Model for a Protein Kinase Inhibitor:

| Pharmacophore Feature | Interacting Residue (Example) | Interaction Type |

| Hydrogen Bond Donor | GLU91 (Hinge) | Hydrogen Bond |

| Hydrogen Bond Acceptor | LYS33 | Hydrogen Bond |

| Aromatic Ring | PHE167 | Pi-Pi Stacking |

| Hydrophobic | LEU22, VAL70 | van der Waals |

Pharmacophore-Based Virtual Screening for Novel Ligand Identification

One of the most powerful applications of a validated pharmacophore model is in virtual screening to identify novel compounds with the potential for biological activity from large chemical databases. nih.govfrontiersin.orgscirp.org This computational technique is significantly faster and more cost-effective than traditional high-throughput screening.

The workflow for pharmacophore-based virtual screening typically includes:

Database preparation: A large database of chemical compounds is prepared, often generating multiple 3D conformations for each molecule.

Screening: The pharmacophore model is used as a 3D query to search the database. Molecules that can match the pharmacophoric features in the correct spatial arrangement are identified as "hits".

Hit filtering and prioritization: The initial hits are often filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five), predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and chemical diversity. nih.gov

Further analysis: The prioritized hits may be subjected to further computational analysis, such as molecular docking, to refine the prediction of their binding mode and affinity. nih.govnih.gov

For identifying new scaffolds that could mimic the binding of this compound, a pharmacophore model derived from it would be used to screen databases like ZINC or Enamine. scirp.orgnih.gov This could lead to the discovery of structurally diverse compounds that still present the essential features for binding to the target.

Illustrative Virtual Screening Cascade:

| Stage | Number of Compounds | Method |

| Initial Database | 1,000,000 | 3D Conformational Database |

| Pharmacophore Screening | 10,000 | Pharmacophore Model Query |

| Drug-Likeness Filtering | 2,500 | Lipinski's Rules & ADMET Prediction |

| Molecular Docking | 500 | Docking into Target Binding Site |

| Visual Inspection & Selection | 50 | Analysis of Binding Modes |

| In Vitro Testing | 10-20 | Biological Assay |

Integration of Pharmacophore Models with Other Computational Techniques

To enhance the accuracy and predictive power of drug discovery workflows, pharmacophore modeling is often integrated with other computational techniques. scilit.comrsc.org This integrated approach provides a more comprehensive evaluation of potential drug candidates.

Commonly integrated methods include:

Molecular Docking: After a pharmacophore-based virtual screening identifies a set of hits, molecular docking can be used to predict the binding pose and estimate the binding affinity of these compounds within the target's active site. frontiersin.org This helps to refine the hit list and prioritize compounds for experimental testing.

Quantitative Structure-Activity Relationship (QSAR): Pharmacophore models can be used to align a series of compounds, which can then be used to build a 3D-QSAR model. This allows for the quantitative prediction of the biological activity of new compounds based on their structural features. nih.gov

Molecular Dynamics (MD) Simulations: For the most promising hits, MD simulations can be performed to study the stability of the ligand-protein complex over time. nih.govnih.gov This provides insights into the dynamic nature of the binding interactions.

For derivatives of this compound, an integrated workflow might start with a pharmacophore screen to identify a diverse set of potential binders. These hits would then be docked into the target protein's binding site. The top-scoring docked poses would be subjected to MD simulations to confirm the stability of the predicted interactions, leading to a small, highly curated set of compounds for synthesis and biological evaluation. rsc.org

Biological Evaluation and Mechanistic Investigations of 4 2 Methylmorpholin 4 Yl Aniline and Its Derivatives

In Vitro Biological Activity Profiling

The in vitro biological activity of 4-(2-methylmorpholin-4-yl)aniline and its derivatives has been assessed through a variety of assays, revealing their potential as therapeutic agents.

Antimicrobial Activity Studies (Antibacterial, Antifungal)

Derivatives of this compound have demonstrated notable antimicrobial properties. Research has shown that certain hydrazide derivatives, which incorporate a morpholine (B109124) ring, exhibit both antibacterial and antifungal activity. researchgate.net The synthesis of these compounds was driven by the known antimicrobial activities of both the hydrazide and morpholine moieties. researchgate.net Specifically, some synthesized 4-(2-(N-(2-chlorobenzyl/4-bromobenzyl) arylsulfamoyl)ethyl) morpholine derivatives have shown good inhibitory action against various strains of gram-negative bacteria, with a few exceptions. researchgate.net The strategy of combining these chemical features aims to enhance the intracellular concentration of the drug, potentially overcoming resistance mechanisms. researchgate.net

In the fight against multidrug-resistant (MDR) bacteria, new morpholine-containing 5-arylideneimidazolones have been explored as antibiotic adjuvants. nih.gov These compounds have been shown to enhance the effectiveness of antibiotics like oxacillin (B1211168) and ampicillin (B1664943) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative | Target Organism | Activity | Source |

| Hydrazide derivatives | Bacteria and Fungi | Antibacterial and Antifungal | researchgate.net |

| 4-(2-(N-(2-chlorobenzyl/4-bromobenzyl) arylsulfamoyl)ethyl) morpholine | Gram-negative bacteria | Good inhibitory action | researchgate.net |

| Morpholine-containing 5-arylideneimidazolones | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibiotic adjuvant | nih.gov |

Anticancer Activity in Cell Line Models

The anticancer potential of this compound derivatives has been a significant area of investigation. Numerous studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines.

For instance, novel 2-morpholino-4-anilinoquinoline derivatives have shown potent anticancer activity against the HepG2 human liver cancer cell line. nih.govrsc.org Compounds 3c, 3d, and 3e from this series exhibited the highest activity, with IC50 values of 11.42, 8.50, and 12.76 μM, respectively. nih.govrsc.org Notably, compound 3e also demonstrated greater selectivity against cancer cells compared to normal cells. nih.govrsc.org Further investigation revealed that these compounds could arrest the cell cycle at the G0/G1 phase and inhibit cell migration and adhesion. nih.govrsc.org

Similarly, a series of 4-anilinoquinolinylchalcone derivatives displayed significant antiproliferative activities against human liver (Huh-7) and breast cancer (MDA-MB-231) cell lines, with low cytotoxicity against normal lung cells (MRC-5). nih.gov Compound 4a, (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one, was particularly effective against MDA-MB-231 cells with an IC50 value of 0.11 μM. nih.gov

Other studies have highlighted the efficacy of 4-anilinoquinazoline (B1210976) derivatives. Compound 8a, which features a diethylamine (B46881) group and a 4-bromo-2-fluoroaniline (B1266173) moiety, showed strong cytotoxic activity against the A431 human skin cancer cell line with an IC50 of 2.62 μM. In another study, some 4-anilinoquinoline derivatives, such as 1f and 2i, exhibited potent cytotoxic activities against HeLa and BGC823 cancer cell lines, with IC50 values superior to the established drug gefitinib. nih.gov

The versatility of the morpholine scaffold is further evidenced by the development of hybrid compounds incorporating both quinazoline (B50416) and morpholine rings, which are expected to yield new compounds with strong antitumor activity against cell lines like HEP-G2. researchgate.net

Table 2: Anticancer Activity of Selected this compound Derivatives in Various Cell Lines

| Derivative Class | Cell Line | IC50 Value (μM) | Source |

| 2-Morpholino-4-anilinoquinolines (3c, 3d, 3e) | HepG2 | 11.42, 8.50, 12.76 | nih.govrsc.org |

| 4-Anilinoquinolinylchalcone (4a) | MDA-MB-231 | 0.11 | nih.gov |

| 4-Anilinoquinazoline (8a) | A431 | 2.62 | |

| 4-Anilinoquinolines (1f, 2i) | HeLa, BGC823 | Better than gefitinib | nih.gov |

Enzyme Inhibition Assays (e.g., PI3K isoforms, PLpro, Src, Ceramidase, Kinases)

Derivatives of this compound have been identified as potent inhibitors of various enzymes implicated in disease pathways.

PI3K Isoforms: The compound LY294002, a 2-(4-morpholinyl)-8-phenyl-chromone, is a specific inhibitor of phosphatidylinositol 3'-kinase (PI3K). nih.gov Inhibition of the PI3K-Akt/PKB pathway by LY294002 has been shown to suppress tumor growth and induce apoptosis in human colon cancer cells. nih.gov

PLpro: In the context of antiviral research, inhibitors of the SARS-CoV-2 papain-like protease (PLpro) have been developed. nih.govnih.govbiorxiv.org PLpro is a crucial enzyme for viral replication and for weakening the host's immune response. nih.govfrontiersin.org The development of small-molecule inhibitors targeting PLpro is an attractive strategy for creating direct-acting antiviral therapies. nih.gov

Src Kinase: Several 4-anilino-based compounds have demonstrated inhibitory activity against Src kinase, a non-receptor tyrosine kinase involved in cancer development and other cellular processes. nih.govnih.govd-nb.infoselleckchem.combiorxiv.org For example, 4-(2,4-dichloro-5-methoxy)anilino-5,10-dihydropyrimido[4,5-b]quinolines are potent inhibitors of Src kinase activity. nih.gov The development of selective Src inhibitors is a significant focus in oncology drug discovery. nih.govbiorxiv.org

Ceramidase: Ceramidase inhibitors are another area of active research, as they can modulate the levels of ceramide, a key signaling molecule involved in apoptosis. nih.govnih.govresearchgate.netresearchgate.net Inhibition of acid ceramidase can sensitize cancer cells to chemotherapy and radiotherapy. nih.gov Carmofur, an acid ceramidase inhibitor, has been shown to be effective against glioblastoma stem-like cells. nih.gov

Other Kinases: The broader family of kinases is a major target for drug development. nih.gov Derivatives of 4-anilinoquinazolines have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. Furthermore, some 4-anilinoquinoline derivatives have been identified as inhibitors of human DNA topoisomerase II. nih.gov

Table 3: Enzyme Inhibition by Derivatives of this compound

| Enzyme Target | Inhibitor Class/Compound | Biological Effect | Source |

| PI3K | LY294002 | Antitumor activity in colon cancer | nih.gov |

| SARS-CoV-2 PLpro | Small-molecule inhibitors | Antiviral potential | nih.govbiorxiv.org |

| Src Kinase | 4-Anilino-5,10-dihydropyrimido[4,5-b]quinolines | Inhibition of cancer cell signaling | nih.gov |

| Acid Ceramidase | Carmofur | Apoptosis induction in glioblastoma | nih.gov |

| EGFR/VEGFR | 4-Anilinoquinazoline derivatives | Anticancer activity | |

| DNA Topoisomerase II | 4β-(substituted anilino)-4-desoxypodophyllotoxins | Inhibition of DNA replication | nih.gov |

Receptor Binding Assays

Receptor binding assays are crucial for understanding the interaction of compounds with their molecular targets. In the context of this compound derivatives, these assays have been instrumental in elucidating their mechanism of action, particularly for those targeting receptor tyrosine kinases like EGFR and VEGFR. For instance, docking studies of 4-anilinoquinazoline derivatives have revealed their binding modes with EGFR and VEGFR-2, providing insights into their inhibitory activity.

Other In Vitro Biological Activities (e.g., Antithrombotic, Anti-inflammatory, Antiviral)

Beyond antimicrobial and anticancer effects, derivatives of this compound have shown promise in other therapeutic areas.

Antithrombotic Activity: Amides and peptides of 4-amino-5-oxoprolines, including those with a morpholine moiety, have demonstrated antiplatelet and antithrombotic activity in vitro and in vivo. nih.gov These compounds inhibit platelet aggregation and slow down thrombus formation. nih.gov

Antiviral Activity: Screening of 4-anilinoquinolines and 4-anilinoquinazolines has led to the identification of potent inhibitors of the dengue virus (DENV). nih.gov The most potent compound, 6-iodo-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile, inhibited DENV infection with an EC50 of 79 nM. nih.gov As mentioned earlier, inhibitors of the SARS-CoV-2 papain-like protease (PLpro) have also been a major focus. nih.govbiorxiv.org

Elucidation of Mechanism of Action at the Molecular and Cellular Level

Understanding the mechanism of action at the molecular and cellular level is critical for the development of targeted therapies. For this compound and its derivatives, several mechanisms have been elucidated.

In cancer cells, some 2-morpholino-4-anilinoquinoline derivatives have been shown to induce G0/G1 cell cycle arrest, thereby limiting cell proliferation. nih.gov Certain 4-anilinoquinolinylchalcone derivatives cause ATP depletion and trigger reactive oxygen species (ROS)-dependent apoptosis. nih.gov The inhibition of key signaling pathways, such as the PI3K-Akt and Src kinase pathways, is another well-established mechanism. nih.govbiorxiv.org

In the context of antimicrobial activity, some morpholine-containing compounds are believed to work by inhibiting essential bacterial enzymes or by acting as adjuvants that enhance the efficacy of existing antibiotics against resistant strains. nih.gov For antiviral agents, the direct inhibition of viral enzymes like PLpro is a primary mechanism. nih.gov

The ability of some derivatives to induce protein degradation, in addition to enzyme inhibition, represents a dual mechanism of action. For example, certain quinoline (B57606) compounds have been shown to induce the degradation of DNA methyltransferase (DNMT) proteins, alongside inhibiting their enzymatic activity. mdpi.com

Target Identification and Deconvolution Strategies

The identification of molecular targets is a critical step in understanding the mechanism of action of a bioactive compound and for the development of novel therapeutics. For this compound and its derivatives, a multi-pronged approach involving biochemical, genetic, and proteomic strategies is typically employed to elucidate their biological targets and unravel their mechanism of action.

Biochemical Approaches for Target Engagement

Biochemical approaches are fundamental in directly assessing the interaction between a compound and its potential protein target. These methods often involve the use of purified proteins and can provide quantitative data on binding affinity and inhibitory activity.

One of the primary biochemical methods for characterizing aniline (B41778) derivatives is through kinase profiling . Given that the 4-anilino-quinazoline and related scaffolds are well-established kinase inhibitor templates, derivatives of this compound are often screened against a panel of kinases to determine their potency and selectivity. For instance, a derivative containing the (3R)-3-methylmorpholin-4-yl moiety, 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20), was identified as a potent and selective inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) protein kinase. nih.gov In this study, AZ20 was shown to inhibit ATR immunoprecipitated from HeLa nuclear extracts with an IC50 of 5 nM. nih.gov

Affinity chromatography is another powerful biochemical technique for target identification. nih.gov This method involves immobilizing a derivative of the compound of interest onto a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are captured. These interacting proteins can then be eluted and identified using mass spectrometry. While specific affinity chromatography studies for this compound were not found in the reviewed literature, this technique has been successfully applied to other kinase inhibitors to identify their targets.

The Cellular Thermal Shift Assay (CETSA) is a more recent biophysical method that allows for the assessment of target engagement in a cellular context. researchgate.netnih.gov This technique is based on the principle that the binding of a ligand to a protein increases its thermal stability. researchgate.netnih.gov Cells are treated with the compound, heated to denature proteins, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blot or mass spectrometry. nih.gov This method provides direct evidence of a compound binding to its target within the complex environment of a living cell. High-throughput versions of CETSA have been developed to screen for target engagement against numerous proteins simultaneously. nih.gov

Below is a table summarizing the biochemical data for a key derivative containing the 2-methylmorpholinyl moiety.

| Compound Name | Target Kinase | Assay Type | IC50 (nM) | Source |

| 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20) | ATR | Immunoprecipitation Assay | 5 | nih.gov |

Genetic and Proteomic Strategies for Target Identification

Genetic and proteomic strategies offer a broader, more unbiased approach to identifying the molecular targets of a compound by observing its effects on a global cellular scale.

Proteomic profiling using mass spectrometry is a powerful hypothesis-generating tool. In this approach, cells are treated with the compound of interest, and changes in the proteome (the entire set of proteins) or phosphoproteome are quantified. This can reveal which signaling pathways are modulated by the compound, providing clues about its direct and indirect targets. For example, a change in the phosphorylation status of a specific protein following treatment with a this compound derivative would suggest that the compound may be inhibiting an upstream kinase.

Chemical proteomics , a sub-discipline of proteomics, often combines affinity-based enrichment with quantitative mass spectrometry to identify compound-protein interactions on a proteome-wide scale. This can involve the use of affinity probes derived from the compound of interest to pull down its binding partners from a cell lysate.

Genetic screening in model organisms or human cell lines can also be employed to identify genes that are essential for the activity of a compound. This can involve techniques like CRISPR-Cas9 or siRNA screens, where individual genes are knocked out or silenced to identify those that, when absent, confer resistance or sensitivity to the compound. The proteins encoded by these genes are then considered potential targets or key components of the pathway affected by the compound.

While specific genetic or proteomic screens for this compound were not identified in the reviewed literature, the general methodologies are well-established for related classes of kinase inhibitors. The table below illustrates the kind of data that can be generated from kinome-wide profiling of related anilino-quin(az)oline compounds, which can help to infer the likely target space of this compound derivatives.

| Compound Class | Profiling Method | Potential Kinase Targets Identified | Source |

| 4-Anilino-quin(az)olines | Kinome-wide Scan | GAK, SLK, STK10 | soton.ac.uk |

| Tricyclic benzonaphthyridinone | KinomeScan™ | mTOR, PI3Kα, DNA-PK | mit.edu |

It is important to note that while these approaches provide strong evidence for potential targets, further validation using orthogonal methods is crucial to confirm direct binding and functional modulation.

Structure Activity Relationship Sar Studies of 4 2 Methylmorpholin 4 Yl Aniline Derivatives

Systematic Modification of the Aniline (B41778) Moiety and its Impact on Biological Activity

The aniline ring of 4-(2-methylmorpholin-4-yl)aniline derivatives is a primary site for modification to enhance biological activity and modulate physicochemical properties. Research has shown that the nature, position, and size of substituents on this ring can have a profound impact on the compound's interaction with its biological target.

In the context of kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) pathway, the aniline moiety often serves as a crucial interaction domain. For instance, in a series of 2-substituted aniline pyrimidine (B1678525) derivatives designed as dual Mer/c-Met kinase inhibitors, the substitutions on the aniline group were pivotal for inhibitory activity. researchgate.net The introduction of various substituted anilines resulted in compounds with a wide range of potencies, with some exhibiting IC50 values in the low nanomolar range. researchgate.net

Studies on 4-anilinoquinazoline (B1210976) derivatives, which share a similar pharmacophoric element, have consistently demonstrated that the substitution pattern on the aniline ring is a key determinant of inhibitory potency against targets like the epidermal growth factor receptor (EGFR) kinase. nih.govnih.gov For example, the introduction of small, lipophilic, and electron-withdrawing groups at the 3-position of the aniline ring, such as chlorine or bromine, has been shown to be favorable for activity. chalcogen.ro Conversely, bulky substituents are often well-tolerated at other positions, suggesting the presence of a sizeable pocket in the target's binding site. chalcogen.ro

In a study of novel 3-fluoro-4-morpholinoaniline (B119058) derivatives, the presence of a fluorine atom at the 3-position of the aniline ring was a key design element. One of the synthesized sulfonamide derivatives from this series, compound NAM-5 , which incorporates this feature, demonstrated significant anti-proliferative activity against breast cancer cell lines. osti.gov This highlights the strategic importance of halogen substitution on the aniline ring.

| Compound ID | Aniline Moiety Modification | Target Kinase(s) | Reported Activity (IC50) |

| 14a | 2-fluoroaniline | Mer | 8.1 nM |

| 14b | 2-chloroaniline | Mer | 9.6 nM |

| NAM-5 | 3-fluoro-4-morpholinoaniline with sulfonamide | Not specified | 1.811 µM (MCF-7), 2.143 µM (MDA-MB-231) |

| 3e | 3,4-dimethoxyaniline | CLK1, GSK-3α/β | 1.5 µM (CLK1), 3 µM (GSK-3α/β) |

This table is interactive. Click on the headers to sort.

Derivatization and Substitution Patterns on the 2-Methylmorpholine (B1581761) Ring

The morpholine (B109124) group can form key hydrogen bonds with the target protein. acs.org In many kinase inhibitors, the oxygen atom of the morpholine ring acts as a hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket. nih.gov The nitrogen atom's basicity is reduced compared to other amines, which can be advantageous for cell permeability and avoiding off-target effects. nih.gov

A significant finding in the SAR of morpholinopyrimidine-based PI3K inhibitors was the impact of substitution on the morpholine ring itself. In one study, replacement of the standard morpholine with a (S)-3-methylmorpholine maintained potent enzymatic and cellular effects. nih.gov In contrast, the (R)-3-methylmorpholine analog resulted in a significant decrease in activity. nih.gov This demonstrates that the stereochemistry and substitution pattern on the morpholine ring are critical for optimal target engagement. Further modifications, such as pairing the (S)-3-methylmorpholine with gem-dimethyl, cyclobutyl, and cyclopentyl substituents on an adjacent side chain, led to a consistent enhancement in enzymatic potency. nih.gov

| Compound ID | Morpholine Ring Modification | Target Kinase(s) | Relative Activity |

| 6 | Morpholine | PI3Kα | Parent compound |

| 10 | (R)-3-methylmorpholine | PI3Kα | 14-fold decrease vs. parent |

| 11 | (S)-3-methylmorpholine | PI3Kα | Comparable to parent |

| 12 | (S)-3-methylmorpholine (with adjacent gem-dimethyl) | PI3Kα | 2-fold enhancement vs. parent |

This table is interactive. Click on the headers to sort.

Linker Region Modifications and Their Influence on Potency and Selectivity

In the development of kinase inhibitors, linker modifications are a common strategy to optimize activity. nih.gov For example, in a series of PI3K inhibitors with a quinazolin-4(3H)-one core, the introduction of a methyl group at the methylene (B1212753) "hinge" connecting the core to a pendant 6-amino-9H-purin-9-yl group had a critical effect on inhibitory activity. acs.org This seemingly minor modification alters the conformational space accessible to the molecule, thereby affecting its binding to the PI3Kδ enzyme. acs.org

Studies on other classes of inhibitors have also highlighted the importance of the linker. Rigidifying a flexible linker, for instance by incorporating a ring system, can sometimes be detrimental to activity and selectivity if it prevents the molecule from adopting the optimal binding conformation. nih.gov The goal of linker modification is to correctly position the key pharmacophoric elements for interaction with the target protein. Systematic exploration of different linker lengths and compositions is often necessary to identify the optimal linker for a given scaffold and target.

Stereochemical Effects on Biological Activity of Chiral this compound Analogues

The presence of a methyl group at the 2-position of the morpholine ring in this compound introduces a chiral center. Consequently, these derivatives can exist as two enantiomers, (R) and (S). It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological activities, potencies, and metabolic profiles.

The differential activity of stereoisomers is evident in the development of PI3K inhibitors. As mentioned previously, a study on sulfonyl-substituted morpholinopyrimidines found that the (S)-3-methylmorpholine analog was significantly more active than the (R)-3-methylmorpholine analog. nih.gov This underscores the importance of controlling the stereochemistry at this position to achieve optimal biological activity.

In some cases, restricted rotation around a single bond can lead to a form of chirality known as atropisomerism. In a study of a PI3Kδ inhibitor, it was found that the molecule existed as two stable atropisomers (aS and aR) due to hindered rotation around the bond connecting a quinazolinone nucleus to an o-tolyl group. acs.org Interestingly, in this particular case, both atropisomers were found to be equally active. However, this is not always the case, and atropisomerism can be another critical stereochemical factor to consider in drug design. acs.org

The separation of enantiomers, often achieved through chiral chromatography, is a crucial step in evaluating the biological activity of each isomer independently. semanticscholar.orgmdpi.com

Computational SAR Modeling and Quantitative Structure-Activity Relationship (QSAR)

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for understanding the SAR of this compound derivatives and for guiding the design of new, more potent analogs. nih.govnih.gov

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build statistical models that correlate the 3D properties (steric and electrostatic fields) of a series of molecules with their biological activities. nih.govnih.gov These models can provide valuable insights into which regions of the molecule are important for activity and can be used to predict the potency of novel, unsynthesized compounds. chalcogen.ronih.gov For 4-anilinoquinazoline derivatives, 3D-QSAR models have successfully identified the key steric and electrostatic features that govern their inhibitory activity against EGFR kinase. nih.govnih.gov

Molecular docking simulations are used to predict the binding mode of a ligand within the active site of its target protein. nih.gov This allows for a detailed visualization of the interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding affinity. nih.gov By understanding these interactions, medicinal chemists can rationally design modifications to the ligand to improve its fit and potency. For example, docking studies of 4-anilinoquinazoline derivatives into the ATP binding site of EGFR have helped to explain the observed SAR and have guided the design of more potent inhibitors. nih.gov The combination of QSAR and molecular docking provides a robust in silico platform for lead optimization in drug discovery projects involving the this compound scaffold. nih.govsoton.ac.ukscite.ai

Chemical Derivatization Strategies for Analytical and Functional Purposes

Derivatization for Enhanced Analytical Detection and Quantification (e.g., HPLC-UV/MS)

The primary aromatic amine group of 4-(2-Methylmorpholin-4-YL)aniline is the principal target for derivatization to improve its detection and quantification in analytical methods like High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection. While direct analysis is possible, derivatization can significantly enhance sensitivity and selectivity, especially for trace-level analysis in complex matrices.

Derivatization reactions for primary amines are well-established and typically involve the introduction of a chromophoric or fluorophoric tag. actascientific.com This modification is particularly advantageous for UV detection, as it can substantially increase the molar absorptivity of the analyte, leading to lower detection limits. For mass spectrometry, derivatization can improve ionization efficiency and lead to the formation of characteristic fragment ions, aiding in structural confirmation.

Common derivatization reagents for primary amines include dansyl chloride, dabsyl chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl). thermofisher.com The reaction with dansyl chloride, for instance, introduces a highly fluorescent dansyl group, enabling sensitive fluorescence detection. Similarly, dabsyl chloride reacts with the amine to form a chromophoric derivative that can be readily detected in the visible region of the electromagnetic spectrum.

The choice of derivatization reagent and reaction conditions depends on the specific analytical requirements, such as the desired level of sensitivity and the compatibility with the chromatographic system.

Table 1: Potential Derivatization Reagents for HPLC Analysis of this compound

| Derivatizing Agent | Target Functional Group | Principle of Detection Enhancement | Potential Application |

| Dansyl Chloride | Primary Amine | Introduction of a fluorescent dansyl group | HPLC with Fluorescence Detection (HPLC-FLD) |

| Dabsyl Chloride | Primary Amine | Introduction of a chromophoric dabsyl group | HPLC with UV-Visible Detection |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary Amine | Introduction of a UV-active fluorenylmethoxycarbonyl group | HPLC-UV |

| Phenylisothiocyanate (PITC) | Primary Amine | Formation of a phenylthiourea (B91264) derivative with strong UV absorbance | HPLC-UV |

Functionalization of this compound for Probe Development

The functionalization of this compound can lead to the development of molecular probes for various biological and chemical applications. By attaching specific functional moieties, such as fluorescent dyes or affinity tags, this compound can be transformed into a tool for imaging, sensing, or purification processes.

The primary amine group serves as a convenient handle for introducing these functionalities. For example, reaction with an isothiocyanate or N-hydroxysuccinimide (NHS) ester derivative of a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC) or a rhodamine-NHS ester, would yield a fluorescently labeled version of this compound. Such probes could be utilized in fluorescence microscopy or flow cytometry to study cellular uptake or localization.

Similarly, the introduction of a biotin (B1667282) moiety through reaction with a biotin-NHS ester would create a biotinylated derivative. This biotin tag can then be used for affinity-based applications, such as immobilizing the molecule on streptavidin-coated surfaces or for affinity pull-down assays to identify interacting partners. The synthesis of such derivatives often involves standard coupling reactions performed under mild conditions to preserve the integrity of the core structure.

Table 2: Reagents for Functionalization of this compound for Probe Development

| Functionalization Reagent | Target Functional Group | Resulting Functionality | Potential Application |

| Fluorescein isothiocyanate (FITC) | Primary Amine | Fluorescent Labeling | Cellular imaging, Flow cytometry |

| Rhodamine B isothiocyanate | Primary Amine | Fluorescent Labeling | Fluorescence-based assays |

| Biotin-NHS ester | Primary Amine | Biotinylation | Affinity purification, Immunoassays |

| Azide-PEG-NHS ester | Primary Amine | Introduction of an azide (B81097) group | Click chemistry for further functionalization |

Derivatization for Bioconjugation and Immobilization Studies

The ability to conjugate this compound to biomolecules, such as proteins or nucleic acids, or to immobilize it on solid supports is crucial for its use in various biochemical and biomedical studies. The primary aromatic amine is the key functional group for these derivatization strategies.

One common method for bioconjugation is through the use of crosslinking agents. For instance, the amine group can be coupled to a carboxyl group on a protein using carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS). This results in the formation of a stable amide bond.

Immobilization onto solid supports, such as agarose (B213101) beads or functionalized surfaces, can be achieved through similar coupling chemistries. The amine can be reacted with supports that have been pre-activated with functional groups like NHS esters, epoxides, or aldehydes. Aniline (B41778) itself can catalyze certain bioconjugation reactions, such as hydrazone ligation, which could be a potential strategy if the aniline moiety is part of a larger construct. actascientific.com

These immobilization techniques are valuable for creating affinity chromatography media, for studying interactions with other molecules using surface-based techniques like surface plasmon resonance (SPR), or for developing solid-phase assays.

Table 3: Methods for Bioconjugation and Immobilization of this compound

| Method | Target Functional Group on Molecule | Functional Group on Biomolecule/Support | Coupling Chemistry | Application |

| Carbodiimide Coupling | Primary Amine | Carboxylic Acid | Formation of an amide bond via EDC/NHS | Protein conjugation, Immobilization on carboxylated surfaces |

| NHS Ester Coupling | Primary Amine | NHS-activated ester | Formation of an amide bond | Immobilization on pre-activated supports |

| Reductive Amination | Primary Amine | Aldehyde or Ketone | Formation of a secondary amine via a Schiff base intermediate | Covalent attachment to aldehyde-functionalized surfaces |

| Diazotization | Primary Amine | Tyrosine or Histidine residues | Formation of an azo bond | Protein labeling, Immobilization on phenolic surfaces |

Future Research Directions and Outlook for 4 2 Methylmorpholin 4 Yl Aniline

Exploration of Novel Synthetic Pathways

The synthesis of 4-(2-methylmorpholin-4-yl)aniline and its incorporation into larger, more complex molecules is central to its utility. While established methods provide reliable access to this intermediate, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes.

Current synthetic strategies often involve the reduction of a corresponding nitroaniline precursor. For instance, a common method involves the catalytic hydrogenation of 2-methyl-4-morpholino-nitroaniline using palladium on carbon (Pd/C) as a catalyst under hydrogen pressure. chemicalbook.com Another key reaction is the nucleophilic substitution where the aniline (B41778) nitrogen acts as a nucleophile to displace a leaving group, such as a chlorine atom, from a heterocyclic core like quinoline (B57606) or pyrimidine (B1678525). nih.govmdpi.com This approach is fundamental in building libraries of derivatives for structure-activity relationship (SAR) studies.

Future explorations in synthetic chemistry could include:

Catalytic Innovations: Developing novel catalyst systems (e.g., using earth-abundant metals) for the nitro group reduction or for carbon-nitrogen bond-forming reactions, potentially leading to milder reaction conditions and higher yields.

Flow Chemistry: Adapting existing syntheses to continuous flow manufacturing processes. This could enhance safety, improve consistency, and allow for easier scalability compared to traditional batch processing.

Chemoenzymatic Synthesis: Employing enzymes to perform specific transformations, such as stereoselective modifications of the methylmorpholine ring, which could be crucial for optimizing interactions with specific biological targets.

A summary of common synthetic reactions involving anilines for building complex molecules is presented below.

| Reaction Type | Description | Typical Reagents | Reference |

| Nucleophilic Aromatic Substitution | The aniline nitrogen attacks an electron-deficient aromatic ring, displacing a leaving group (e.g., a halogen). | Dichloropyrimidine, p-toluenesulfonic acid (PTSA) | mdpi.com |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction to form a carbon-nitrogen bond between an aryl halide and an amine. | Palladium catalyst, phosphine (B1218219) ligand, base | Not explicitly in results, but a standard method. |

| Reductive Amination | The aniline is formed by the reduction of a nitro group on the aromatic ring. | H₂, Pd/C | chemicalbook.com |

| Amide Coupling | The aniline nitrogen reacts with a carboxylic acid or its derivative to form an amide bond, a common linker in drug molecules. | EDC, HOBt (coupling agents) | Not explicitly in results, but a standard method. |

Advanced Computational Approaches in Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid design and optimization of lead compounds. For derivatives of this compound, these approaches can predict biological activity, understand binding mechanisms, and guide synthetic efforts toward more potent and selective molecules.

Future research will increasingly integrate sophisticated computational techniques:

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method develops statistically significant models that correlate the 3D structural features of molecules with their biological activity. mdpi.com For new aniline derivatives, 3D-QSAR can help predict the potency of unsynthesized compounds, prioritizing the most promising candidates for synthesis. mdpi.com

Molecular Docking and Dynamics: Molecular docking studies can predict the binding pose of a ligand within the active site of a target protein. mdpi.com Following docking, molecular dynamics (MD) simulations, which simulate the movement of atoms over time, can be used to assess the stability of the predicted binding pose and calculate binding free energies, offering a more accurate picture of the protein-ligand interaction. mdpi.com

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. mdpi.com A pharmacophore model based on known active compounds can be used to screen large virtual libraries for new molecules containing the this compound scaffold that are likely to be active.

Ultra-Large Scale Virtual Screening: Novel computational methods allow for the screening of virtual chemical spaces containing billions of compounds. nih.gov One such approach involves docking smaller chemical reagents into a target's binding site and then computationally "connecting" them according to known chemical reactions to build potential ligands in situ. nih.gov This powerful technique could rapidly identify novel, easily synthesizable hits based on the this compound core.

| Computational Technique | Application in Ligand Design | Key Outcome | Reference |

| 3D-QSAR | Correlates molecular properties with biological activity. | Predictive model for compound potency. | mdpi.com |

| Molecular Docking | Predicts the binding orientation of a ligand in a protein's active site. | Identification of key binding interactions. | mdpi.com |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-protein complex. | Assessment of binding stability and free energy. | mdpi.com |

| Pharmacophore Modeling | Defines the essential 3D features for biological activity. | A template for virtual screening of new compounds. | mdpi.com |

| In Silico ADME Prediction | Predicts the absorption, distribution, metabolism, and excretion properties of a molecule. | Early assessment of drug-likeness. | mdpi.com |

Identification of New Therapeutic Applications Beyond Current Scope

The this compound moiety is a component of molecules investigated primarily for their anticancer properties, often as kinase inhibitors. The quinoline and quinazoline (B50416) scaffolds, frequently attached to an aniline group, are present in numerous approved anticancer drugs that target protein kinases like EGFR, MET, and Bcr-Abl. nih.govnih.gov Derivatives containing the anilino-morpholine structure have shown potent activity against liver cancer cell lines. nih.gov

Future research should aim to explore the therapeutic potential of this scaffold beyond oncology. The versatility of the quinoline ring system, for example, is associated with a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and analgesic properties. nih.govmdpi.com

Potential new therapeutic areas for exploration include:

Neurodegenerative Diseases: Kinase dysfunction is implicated in diseases like Alzheimer's and Parkinson's. Selective kinase inhibitors built around the this compound core could be investigated as potential neuroprotective agents.

Inflammatory Disorders: Many inflammatory pathways are mediated by kinases. Derivatives could be designed and tested as inhibitors of key inflammatory kinases, such as JAKs or SYK.

Infectious Diseases: The quinoline core is famous for its role in antimalarial drugs and has been explored for other antimicrobial applications. mdpi.com New derivatives could be screened against a panel of bacterial, fungal, and viral pathogens to identify novel anti-infective agents.

Antioxidant Activity: Certain aminomethyl derivatives have been shown to possess antioxidant properties, including radical-scavenging and iron-chelating abilities. nih.gov This suggests that derivatives of this compound could be evaluated for conditions associated with oxidative stress.

Development of Structure-Based Design Principles for Highly Selective Ligands

A major challenge in drug development is achieving target selectivity to maximize efficacy and minimize off-target side effects. Structure-based drug design (SBDD) is a powerful strategy for engineering selectivity. By using the three-dimensional structure of the target protein, ligands can be designed to form specific interactions that are unique to that target.

For this compound derivatives, the development of design principles for selectivity will involve:

Comparative Structural Analysis: Analyzing the X-ray crystal structures of lead compounds bound to their primary target and comparing them to structures of closely related off-targets. This can reveal subtle differences in the binding pockets that can be exploited to enhance selectivity.

Structure-Activity Relationship (SAR) Studies: Synthesizing a systematic series of analogs where specific parts of the molecule, such as the methyl group on the morpholine (B109124) ring or substituents on the aniline, are modified. Biological testing of these analogs reveals how each modification impacts potency and selectivity. mdpi.com For example, studies have shown that the presence of specific hydrogen bond donors and acceptors and the spacing between aromatic rings are crucial for activity against certain kinases. nih.gov

Computational Binding Site Analysis: Using computational tools to map the surface properties (e.g., hydrophobicity, charge) of the target's active site. This allows for the rational design of ligands where the this compound moiety is positioned to make optimal contact with a specific sub-pocket, thereby increasing affinity and selectivity. The goal is to create molecules that fit the target binding site like a key in a lock.

A key principle is to identify and exploit unique features of the target. For instance, a derivative might be designed so that the 2-methyl group on the morpholine ring fits into a small hydrophobic pocket present in the desired target but absent in off-target proteins. This type of tailored design is critical for developing highly selective ligands.

Interdisciplinary Research Collaborations and Translational Potential (Pre-clinical focus)

Translating a promising chemical compound from the laboratory to a potential clinical candidate is a complex, multi-stage process that necessitates strong interdisciplinary collaboration. The future development of ligands based on this compound will depend on the seamless integration of expertise from various scientific fields.

The preclinical development pipeline involves a collaborative effort:

Medicinal & Synthetic Chemistry: Chemists design and synthesize novel derivatives of the core scaffold. nih.govmdpi.com

Computational Chemistry: Computational scientists use modeling and simulation to prioritize synthetic targets and help interpret biological data. mdpi.com